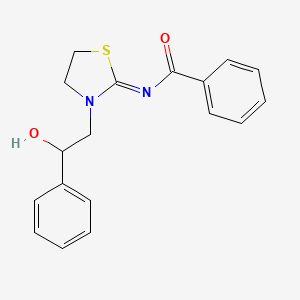

(E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide

Description

Properties

IUPAC Name |

N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazolidin-2-ylidene]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c21-16(14-7-3-1-4-8-14)13-20-11-12-23-18(20)19-17(22)15-9-5-2-6-10-15/h1-10,16,21H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGWTEIJTJLCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=NC(=O)C2=CC=CC=C2)N1CC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinylidene moiety linked to a benzamide. The general structure can be represented as follows:

The synthesis typically involves the condensation of thiazolidine derivatives with appropriate aromatic amines, often under mild conditions to preserve the integrity of sensitive functional groups. Recent studies have highlighted various synthetic routes that emphasize environmentally friendly methodologies, such as one-pot reactions and microwave-assisted synthesis techniques .

1. Antioxidant Properties

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. The hydroxyl group in the 2-hydroxy-2-phenylethyl side chain enhances the electron-donating ability, thus improving the compound's radical scavenging activity .

2. Anti-inflammatory Effects

Thiazolidine derivatives have been reported to modulate inflammatory pathways. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

3. Anticancer Activity

The compound has shown promising results in preliminary anticancer assays. In particular, it was effective against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, as evidenced by flow cytometry analyses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of thiazolidine derivatives. Key findings from SAR studies include:

- Hydroxyl Substitution : The presence of the hydroxyl group significantly enhances antioxidant and anti-inflammatory activities.

- Aromatic Ring Modifications : Substituents on the benzamide portion can modulate potency; electron-donating groups tend to enhance activity while electron-withdrawing groups may reduce it .

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increases antioxidant activity |

| Electron-donating groups | Enhance overall potency |

| Electron-withdrawing groups | May reduce effectiveness |

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various thiazolidine derivatives, this compound exhibited an IC50 value comparable to established antioxidants such as ascorbic acid, highlighting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Mechanism

A model using lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels. This effect was mediated through inhibition of NF-kB signaling pathways, suggesting a mechanism for its anti-inflammatory action .

Case Study 3: Cancer Cell Line Testing

Testing against various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively at micromolar concentrations. It induced apoptosis as confirmed by increased caspase activity and DNA fragmentation assays .

Scientific Research Applications

Structural Representation

- IUPAC Name : (E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide

- CAS Number : 5086-69-1

- SMILES : CC(=O)N=C1N(C=CS1)CC(C2=CC=CC=C2)O

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing thiazolidin moieties have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These compounds often target specific pathways involved in tumor growth and metastasis.

Case Study: Antitumor Activity

A study focused on synthesizing new thiazolidin derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents, suggesting enhanced potency against cancer cells .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Thiazolidin derivatives are known to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in metabolic pathways and neurodegenerative diseases.

Case Study: Enzyme Inhibition

Research has highlighted the synthesis of thiazolidin derivatives that act as potent inhibitors of α-glucosidase, making them potential candidates for managing Type 2 diabetes mellitus . The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate interaction.

Antimicrobial Properties

Thiazolidin derivatives have been explored for their antimicrobial activities. Studies have reported that these compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In vitro assessments of synthesized thiazolidin compounds revealed notable antimicrobial activities, with minimum inhibitory concentrations (MICs) indicating effectiveness against various bacterial strains . These findings suggest potential applications in developing new antibiotics.

Synthesis Overview Table

| Step | Reaction Type | Reactants | Conditions |

|---|---|---|---|

| 1 | Ring Formation | Thioketone + Amine | Heat, solvent |

| 2 | Substitution | Aromatic Compound + Electrophile | Catalyst |

| 3 | Coupling | Benzamide + Thiazolidine Intermediate | Acylation conditions |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural features, synthesis, and biological activities of “(E)-N-(3-(2-hydroxy-2-phenylethyl)thiazolidin-2-ylidene)benzamide” with related compounds:

Key Comparative Insights

Substituent Effects on Bioactivity: The hydroxy-phenylethyl group in the target compound may improve water solubility compared to non-polar analogs like 2a (sulfamoylphenyl) or Nitazoxanide (nitrothiazolyl), which rely on electronegative groups for target binding . Nitazoxanide’s nitro-thiazolyl group is essential for antiparasitic activity, while the target compound’s hydroxyl group could favor interactions with enzymes or receptors via hydrogen bonding .

Synthesis Routes :

- Most analogs (e.g., 2a , Nitazoxanide) are synthesized via condensation reactions between benzoyl derivatives and heterocyclic amines/thiosemicarbazides, followed by recrystallization . The target compound likely follows a similar protocol.

Biological Activity Trends: Thiazolidinone derivatives with sulfamoyl (2a) or nitro (Nitazoxanide) groups exhibit pronounced antimicrobial/antiparasitic effects, suggesting the target compound’s hydroxy group may modulate similar pathways . Benzothiazole analogs (e.g., 3ar) show anticancer activity, highlighting the role of the heterocyclic core in diverse therapeutic applications .

Structural Characterization :

- X-ray crystallography (e.g., ) and software like SHELX and ORTEP are standard for confirming stereochemistry and anisotropic displacement parameters in such compounds.

Research Findings and Data

Computational and Experimental Validation

- Density Functional Theory (DFT) : Becke’s hybrid functional () could predict the electronic properties of the target compound’s hydroxy and benzamide groups, aiding in understanding its reactivity .

- Crystallographic Tools : Programs like WinGX and SHELXL (-10) enable precise determination of bond lengths and angles, critical for comparing the thiazolidin ring geometry with analogs .

Anticipated Pharmacokinetics

- The hydroxy-phenylethyl group may enhance metabolic stability compared to Nitazoxanide , which undergoes rapid hydrolysis of its acetoxy group .

Q & A

Q. Table: Technique Comparison

Advanced: How can researchers resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies may arise from tautomerism (e.g., enol-keto equilibria in solution vs. static crystal structures). Strategies include:

Variable-Temperature NMR : Identifies dynamic processes in solution .

SHELX Refinement : Adjusts thermal parameters and hydrogen bonding networks in crystallographic models .

DFT Calculations : Predicts stable tautomers and compares with experimental data .

Advanced: What strategies minimize by-product formation during synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Systematically varies temperature, solvent, and stoichiometry .

- Real-Time Monitoring : TLC or HPLC tracks reaction progress to terminate at optimal conversion .

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) during alkylation .

Advanced: How to investigate biological activity and mechanism of action?

Methodological Answer:

Q. Table: Example Assays

| Assay Type | Target | Method | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | Fluorescence polarization | |

| Cytotoxicity | Cancer cell lines | MTT assay |

Advanced: How does the E-configuration influence reactivity and bioactivity?

Methodological Answer:

The E-isomer’s spatial arrangement affects:

- Hydrogen Bonding : Stabilizes interactions with biological targets (e.g., enzymes) .

- Steric Effects : Bulky substituents may hinder binding in specific conformations .

- Synthesis Control : Use chiral auxiliaries or UV irradiation to favor E-isomer formation .

Basic: What are common reactions and stability considerations?

Methodological Answer:

- Hydrolysis : Susceptible under acidic/basic conditions; stabilize via lyophilization .

- Oxidation : Phenolic hydroxyl groups may oxidize; store under inert atmosphere .

- Nucleophilic Attack : Thiazolidine ring reacts with electrophiles (e.g., alkyl halides) .

Advanced: Which computational techniques predict electronic structure and binding?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.